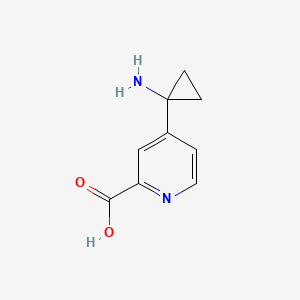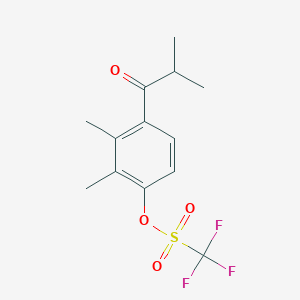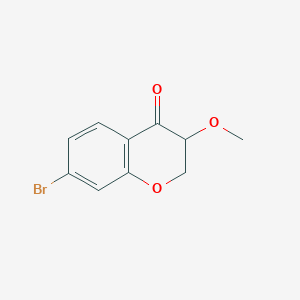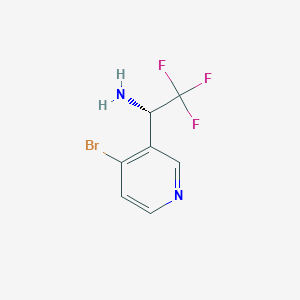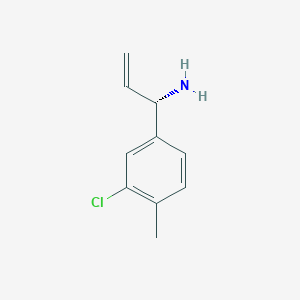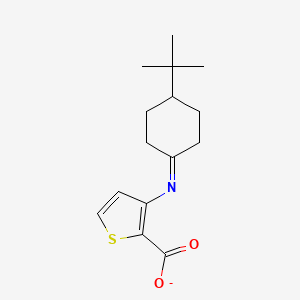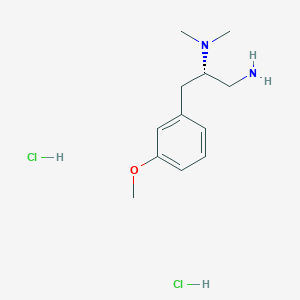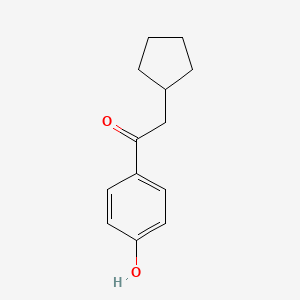
SimvastatinEPImpurityA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simvastatin EP Impurity A, also known as Sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate, is a related compound of Simvastatin. Simvastatin is a lipid-lowering drug that inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis. Impurities like Simvastatin EP Impurity A are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products .
Vorbereitungsmethoden
Simvastatin EP Impurity A can be synthesized through various methods. One common approach involves the hydrolysis of Simvastatin under alkaline conditions. This process leads to the formation of the hydroxy acid form of Simvastatin, which is then converted to its sodium salt form . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main compound .
Analyse Chemischer Reaktionen
Simvastatin EP Impurity A undergoes several types of chemical reactions, including:
Hydrolysis: Under alkaline conditions, Simvastatin is hydrolyzed to form the hydroxy acid impurity.
Oxidation: The compound can undergo oxidative degradation, leading to the formation of epoxide impurities.
Esterification: The hydroxy acid form can be esterified to form various ester derivatives.
Common reagents used in these reactions include alkaline solutions for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions include the hydroxy acid form and various ester derivatives .
Wissenschaftliche Forschungsanwendungen
Simvastatin EP Impurity A is used in scientific research to study the stability and degradation pathways of Simvastatin. It is also used in the development and validation of analytical methods for impurity profiling in pharmaceutical products . Additionally, the compound is used in studies investigating the potential genotoxicity of statin impurities .
Wirkmechanismus
Simvastatin EP Impurity A exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Simvastatin EP Impurity A is similar to other statin-related impurities, such as:
Simvastatin EP Impurity B: Another related compound with a different molecular structure.
Simvastatin EP Impurity C: A compound formed through different degradation pathways.
Simvastatin EP Impurity D: Another impurity with unique structural characteristics.
What sets Simvastatin EP Impurity A apart is its formation through hydrolysis and its specific molecular structure, which includes the sodium salt form of the hydroxy acid .
Eigenschaften
Molekularformel |
C25H40O6 |
|---|---|
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
(3S,5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18-,19-,20-,21-,23-/m0/s1 |
InChI-Schlüssel |
XWLXKKNPFMNSFA-DAHYEWGRSA-N |
Isomerische SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](C[C@@H](CC(=O)O)O)O)C |
Kanonische SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


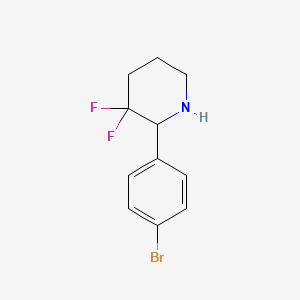
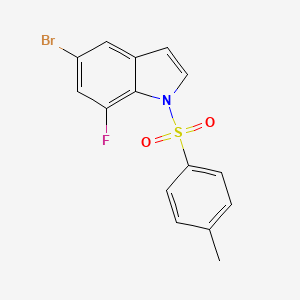
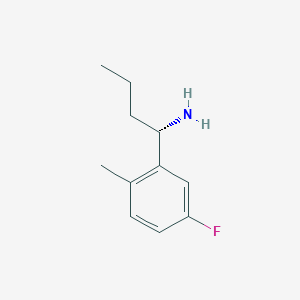
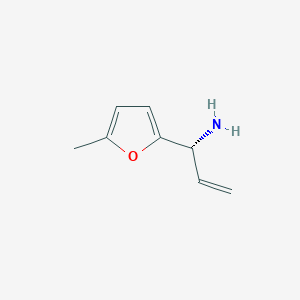
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
